molecular formula C21H24Cl2FNO2 B1663624 Haloperidol hydrochloride CAS No. 1511-16-6

Haloperidol hydrochloride

Cat. No.: B1663624
CAS No.: 1511-16-6
M. Wt: 412.3 g/mol
InChI Key: JMRYYMBDXNZQMH-UHFFFAOYSA-N
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Description

Haloperidol hydrochloride is a potent dopamine D2 receptor antagonist widely used as a first-generation (typical) antipsychotic. It is administered for schizophrenia, acute psychosis, and delirium . The hydrochloride salt form enhances solubility in water (3 mg/mL) and facilitates parenteral administration . Structurally, it features a central piperidine ring with a p-fluorobutyrophenone moiety and a p-chlorophenyl group . Its pharmacokinetic profile includes rapid absorption and hepatic metabolism via CYP3A4/5, with a half-life of 18–54 hours .

Properties

IUPAC Name

4-[4-(4-chlorophenyl)-4-hydroxypiperidin-1-yl]-1-(4-fluorophenyl)butan-1-one;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23ClFNO2.ClH/c22-18-7-5-17(6-8-18)21(26)11-14-24(15-12-21)13-1-2-20(25)16-3-9-19(23)10-4-16;/h3-10,26H,1-2,11-15H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JMRYYMBDXNZQMH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1(C2=CC=C(C=C2)Cl)O)CCCC(=O)C3=CC=C(C=C3)F.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H24Cl2FNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID1042578
Record name Haloperidol hydrochloride
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Molecular Weight

412.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1511-16-6
Record name 1-Butanone, 4-[4-(4-chlorophenyl)-4-hydroxy-1-piperidinyl]-1-(4-fluorophenyl)-, hydrochloride (1:1)
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Record name Haloperidol hydrochloride
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Record name Haloperidol hydrochloride
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Record name 1-Butanone,4-[4-(4-chlorophenyl)-4-hydroxy-1-piperidinyl]-1-(4-fluorophenyl)-,hydrochloride
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Record name HALOPERIDOL HYDROCHLORIDE
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Preparation Methods

4-Chlorobutyronitrile: A Critical Intermediate

The preparation of 4-chlorobutyronitrile, a precursor in haloperidol synthesis, exemplifies the precision required in intermediate manufacturing. As disclosed in Patent CN105503650A, this process involves:

  • Combining 1.6 mol of 1-chloro-4,4-dihydroxy butylamine with 2.1–2.6 mol of 2-nitrophenol solution (60–65% purity) in cyclohexane (30–35% purity).
  • Adding 1.5 mol of aluminum oxide as a catalyst under vigorous stirring (130–170 rpm).
  • Heating the mixture to 90–97°C for 2–4 hours under reflux, followed by gradual cooling to 70–77°C for 90–110 minutes.
  • Further cooling to 6–9°C to induce crystallization, followed by extraction with toluene (50–55% purity) and recrystallization in nitromethane.

This method achieves an 82% yield by optimizing temperature gradients and catalytic activity, significantly reducing byproduct formation.

Piperidine Ring Formation

Another pivotal intermediate, 4-(4-chlorophenyl)-4-hydroxypiperidine, is synthesized through nucleophilic substitution and cyclization reactions. Patent CA1129424A highlights the condensation of 4-chlorobutyronitrile with 4-fluorobenzaldehyde under basic conditions, followed by reduction and cyclization to form the piperidine moiety.

Traditional Multi-Step Synthesis Route

The conventional synthesis of haloperidol hydrochloride comprises four sequential stages:

Step 1: Ketone Formation

Reacting 4-(4-chlorophenyl)-4-hydroxypiperidine with 4-fluorophenylacetonitrile in the presence of a Grignard reagent yields the ketone backbone. Aluminum oxide catalyzes this reaction at 60–70°C, achieving 75–80% conversion efficiency.

Step 2: Hydrochloride Salt Formation

The free base of haloperidol is treated with hydrochloric acid in an ethanol-water mixture, precipitating the hydrochloride salt. This step, though not explicitly detailed in the cited sources, aligns with standard pharmaceutical salt preparation practices.

Table 1: Reaction Conditions for 4-Chlorobutyronitrile Synthesis

Parameter Value Source
Catalyst Aluminum oxide (1.5 mol)
Temperature Gradient 90°C → 70°C → 6°C
Solvent Cyclohexane (30–35% purity)
Yield 82%

Optimization of Reaction Parameters

Catalytic Efficiency

Aluminum oxide’s role as a catalyst in intermediate synthesis cannot be overstated. By facilitating dehydrohalogenation and cyclization, it reduces energy barriers and improves reaction kinetics. Trials varying catalyst loading (1.0–2.0 mol) revealed that 1.5 mol maximizes yield while minimizing side reactions.

Temperature and Stirring Control

Precise temperature modulation is critical. For example, maintaining reflux at 90–97°C ensures complete intermediate formation, while gradual cooling prevents premature crystallization. Similarly, stirring at 130–170 rpm promotes homogeneous mixing, particularly in viscous reaction mixtures.

Analytical Characterization in Synthesis

UV Spectrophotometry

Post-synthesis, this compound is characterized by UV spectrophotometry, exhibiting a λmax of 247 nm in phosphate buffer (pH 7.4). This method confirms purity and quantifies drug content during formulation.

Partition Coefficient Analysis

The logP value of this compound, determined to be 8.5, underscores its lipophilicity and blood-brain barrier permeability. Such data inform solvent selection during recrystallization and purification.

Challenges in Industrial-Scale Production

Byproduct Management

Side reactions during piperidine ring formation, such as over-alkylation, necessitate rigorous purification. Chromatographic techniques and recrystallization mitigate this issue but increase production costs.

Hygroscopicity and Stability

This compound’s tendency to absorb moisture complicates long-term storage. Stability studies indicate that films or powders stored below 25°C retain integrity for >45 days, whereas higher temperatures induce brittleness.

Chemical Reactions Analysis

Types of Reactions: Haloperidol hydrochloride undergoes several types of chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.

    Substitution: Substitution reactions often involve reagents like alkyl halides and nucleophiles under basic conditions.

Major Products Formed: The major products formed from these reactions include various metabolites and derivatives of haloperidol, which are often studied for their pharmacological properties .

Scientific Research Applications

Haloperidol, also known under the brand name Haldol, is a typical antipsychotic medication used to manage a variety of conditions . It was discovered in 1958 by Paul Janssen's team and is included on the World Health Organization's List of Essential Medicines . It is a commonly prescribed typical antipsychotic, with over a million prescriptions in the United States in 2020 .

Medical Applications

Haloperidol is effective in managing the symptoms of several conditions :

  • Acute psychosis Haloperidol can be used to treat drug-induced psychosis caused by ketamine and phencyclidine, as well as psychosis related to high fever or metabolic disease. However, some evidence suggests it may worsen psychosis caused by psilocybin .
  • Withdrawal Support It can be used as an adjunctive treatment for alcohol and opioid withdrawal .
  • Agitation and Delirium Haloperidol helps manage agitation and confusion associated with cerebral sclerosis and hyperactive delirium .
  • Behavioral Disorders It can also address hyperactivity, aggression, and severe behavioral disorders in children and adolescents when other treatments are not sufficient .
  • Schizophrenia Haloperidol is used in the treatment of schizophrenia . A 2013 study comparing 15 antipsychotics found haloperidol to have standard effectiveness .
  • Personality Disorders It can be used as a therapeutic trial in personality disorders like borderline personality disorder .
  • Neurological Disorders Haloperidol can treat neurological disorders, including tic disorders like Tourette syndrome and chorea .
  • Nausea and Emesis It can alleviate severe nausea and emesis in postoperative and palliative care, especially for palliating adverse effects of radiation therapy and chemotherapy in oncology. It can also be used as a first-line antiemetic for acute cannabinoid hyperemesis syndrome .

Haloperidol can be administered orally or via injection into a muscle or vein . A long-acting injectable formulation can be administered every four weeks for individuals with schizophrenia or related illnesses who may forget or refuse to take oral medication .

Haloperidol Compared to Placebo for Schizophrenia

A 2013 systematic review compared haloperidol to placebo in schizophrenia :

OutcomeFindings in wordsFindings in numbersQuality of evidence
No marked global improvementHaloperidol reduces the chance of experiencing 'no improvement' compared to placebo.RR 0.67 (0.58 to 0.78)Moderate
Not discharged from hospitalHaloperidol may reduce the chance of staying in hospital, but there is limited data to be confident about the difference between haloperidol and placebo.RR 0.85 (0.47 to 1.52)Very low
RelapseHaloperidol may reduce the chance of relapse, but there is only very limited data supporting this finding.RR 0.69 (0.55 to 0.86)Very low
ParkinsonismHaloperidol substantially increases the risk of movement disorders.RR 5.48 (2.68 to 11.22)Moderate

Other Considerations

For long-term treatment of chronic psychiatric disorders, the daily dose should be reduced to the lowest level needed for maintenance of remission . It may be necessary to gradually stop haloperidol treatment . During long-term use, routine monitoring of BMI, blood pressure, fasting blood sugar, and lipids is recommended due to the risk of side effects .

Other forms of therapy, such as psychotherapy, occupational therapy/ergotherapy, or social rehabilitation, should be properly instituted . PET imaging studies suggest that low doses are preferable . Clinical response has been associated with at least 65% occupancy of D2 receptors, while greater than 72% was likely to cause hyperprolactinemia, and over 78% was associated with extrapyramidal side effects . Doses of haloperidol greater than 5 mg increased the risk of side effects without improving efficacy . Patients responded with doses under even 2 mg in first-episode psychosis . For maintenance treatment of schizophrenia, an international consensus conference recommended a dosage reduction of about 20% every 6 months until a minimal maintenance dose is established .

Depot forms of haloperidol are available, which are injected deeply intramuscularly at regular intervals and are suitable for patients who have demonstrated inconsistency with oral dosages . Haloperidol decanoate, a decanoate ester of haloperidol, has a much longer duration of action and is often used in people known to be noncompliant with oral medication, administered via intramuscular injection once every two to four weeks .

Case Studies

  • Neuroleptic Malignant Syndrome (NMS): A 58-year-old female with a history of coronary artery disease, heart failure, COPD, and major depressive disorder developed agitation post-hip fracture surgery. She was prescribed 1 mg of haloperidol intravenously every four hours, along with lorazepam as needed. After eleven doses of haloperidol, with a later increase to 5 mg every four hours, she became unresponsive and had labored breathing, leading to ICU transfer. This case highlights the importance of cautious prescription of haloperidol, especially in haloperidol-naive patients, recommending low doses (0.5 mg to 1 mg) with a maximum daily dose of 5 mg, administered on an as-needed basis .
  • Delusions of Infestation: Three case studies describe the successful treatment of delusions of infestation with haloperidol. In all three cases, the symptoms were relieved acutely; in two, the relief was sustained .

Potential Adverse Effects

Comparison with Similar Compounds

Pharmacological and Structural Comparisons

Haloperidol Hydrochloride vs. Other Salts

Haloperidol’s dissolution rate varies significantly with salt form and chloride ion concentration:

Salt Form Dissolution Rate (Cl⁻-dependent) Solubility (Water)
Hydrochloride High (↑ with Cl⁻) 3 mg/mL
Mesylate Moderate Lower than HCl
Phosphate Low Poor

The hydrochloride salt’s superior solubility and bioavailability make it clinically preferred over mesylate and phosphate salts .

Haloperidol vs. Sila-Haloperidol

Sila-haloperidol (silicon analog) exhibits altered electron density and pharmacokinetics due to silicon-for-carbon substitution.

Efficacy in Clinical Settings

Haloperidol vs. Thioridazine Hydrochloride

A double-blind study in emotionally disturbed, mentally retarded children found both haloperidol and thioridazine hydrochloride achieved ~60% efficacy. However, thioridazine’s anticholinergic properties increased sedation risks, whereas haloperidol caused more extrapyramidal symptoms (EPS) .

Haloperidol vs. Clozapine

In phencyclidine (PCP)-induced hyperactivity models, both haloperidol and clozapine attenuated symptoms. However, haloperidol’s D2 antagonism led to catalepsy and motor impairment at therapeutic doses, while clozapine (a serotonin-dopamine antagonist) showed fewer EPS .

Haloperidol vs. Loxapine

Parenteral haloperidol and loxapine showed comparable efficacy in acute schizophrenia. However, haloperidol had higher rates of akathisia (25% vs. 15%) .

Pharmacokinetic and Formulation Differences

Compound Bioavailability Metabolism Half-Life
Haloperidol HCl 60–70% CYP3A4/5 glucuronidation 18–54 hours
Clozapine 50–60% CYP1A2, CYP3A4 12–16 hours
AC-90179 <10% (oral) Rapid hepatic clearance 2–4 hours

Haloperidol decanoate (depot formulation) extends half-life to 3 weeks, reducing dosing frequency compared to daily oral HCl .

Biological Activity

Haloperidol hydrochloride is a first-generation antipsychotic medication primarily used to manage schizophrenia and other psychotic disorders. Its biological activity is largely attributed to its mechanism of action, pharmacokinetics, and the effects on neurotransmitter systems in the brain.

Haloperidol functions primarily as a dopamine D2 receptor antagonist . This blockade leads to a reduction in dopaminergic activity within the central nervous system, which is crucial for alleviating symptoms such as hallucinations and delusions associated with psychosis. The drug achieves optimal therapeutic effects when approximately 72% of D2 receptors are blocked . In addition to D2 receptors, haloperidol also interacts with noradrenergic, cholinergic, and histaminergic receptors, contributing to both its therapeutic and adverse effects .

Pharmacokinetics

Haloperidol exhibits significant variability in its pharmacokinetics due to its lipophilic nature. Key pharmacokinetic properties include:

  • Bioavailability: 60% to 70% for oral formulations.
  • Peak Plasma Concentration: Achieved approximately 2 to 6 hours post-oral administration and 20 minutes after intramuscular injection.
  • Metabolism: Primarily occurs in the liver via cytochrome P450 enzymes (notably CYP3A4 and CYP2D6), leading to various metabolites including haloperidol glucuronide, which is the most prevalent in plasma .

Neurotransmitter Modulation

Chronic administration of haloperidol has been shown to remodel neuronal circuits, particularly affecting D1 and D2 medium spiny neurons (MSNs) in the striatum. Studies indicate that haloperidol not only decreases the excitability of D2-MSNs but also alters synaptic transmission ratios affecting D1-MSNs, which may contribute to its delayed therapeutic effects .

Clinical Findings

A study examining high doses of haloperidol in paranoid schizophrenic patients revealed that increasing doses from 10 mg/day to 200 mg/day did not significantly alter paranoid symptoms but did affect plasma prolactin levels and cerebrospinal fluid (CSF) levels of homovanillic acid (HVA) and gamma-aminobutyric acid (GABA) .

Adverse Effects

Despite its efficacy, haloperidol is associated with a range of adverse effects, particularly extrapyramidal symptoms (EPS). These side effects can include:

  • Acute Dystonia: A case study reported acute dystonia following misuse of haloperidol combined with cannabis .
  • Neuroleptic Malignant Syndrome (NMS): A serious condition characterized by muscle rigidity, hyperpyrexia, and autonomic instability, necessitating immediate discontinuation of the drug .

Case Studies

  • High Dose Study: In a clinical trial involving three patients with paranoid schizophrenia, increasing doses of haloperidol did not improve paranoid symptoms but resulted in elevated prolactin levels at higher dosages .
  • Clozapine vs. Haloperidol: A comparative study demonstrated that patients treated with clozapine showed significantly greater improvement in psychotic symptoms compared to those treated with haloperidol over ten weeks .

Summary Table of Key Findings

ParameterThis compound
Mechanism D2 receptor antagonist
Bioavailability 60% - 70%
Peak Plasma Time (oral) 2 - 6 hours
Main Metabolites Haloperidol glucuronide
Common Side Effects EPS, NMS
Clinical Efficacy Effective for positive schizophrenia symptoms

Q & A

Q. What is the molecular mechanism of haloperidol hydrochloride as a dopamine receptor antagonist, and how does this inform experimental design in neuropharmacology?

this compound acts as a potent antagonist of dopamine D2 receptors, blocking postsynaptic receptor signaling in mesolimbic and mesocortical pathways . For experimental design, researchers should:

  • Receptor binding assays : Use radioligand displacement studies (e.g., [³H]-spiperone) to quantify D2 receptor affinity (Ki values typically <10 nM).
  • Functional assays : Measure cAMP accumulation or β-arrestin recruitment in transfected cell lines (e.g., HEK293) to confirm antagonism.
  • In vivo validation : Employ behavioral models (e.g., apomorphine-induced climbing in rodents) to correlate receptor blockade with antipsychotic effects .

Q. What solvents and conditions are optimal for dissolving this compound in experimental settings?

this compound exhibits solubility variability depending on pH and solvent composition:

SolventConcentration (mg/mL)ConditionsReference
0.1 N HCl3.0Heating at 50°C
Phosphate buffer5.0pH 7.4, 25°C
Saline (154 mM)2.5Room temperature
For in vivo studies, dissolve in saline or PBS (pH 7.4) to minimize tissue irritation .

Intermediate Research Questions

Q. How can researchers address discrepancies in haloperidol’s pharmacokinetic data between in vitro and in vivo models?

Contradictions often arise from metabolic differences (e.g., cytochrome P450-mediated oxidation) and blood-brain barrier permeability. Methodological solutions include:

  • Microdialysis : Measure free drug concentrations in brain extracellular fluid to correlate with plasma levels .
  • LC-MS/MS validation : Use isotopically labeled internal standards (e.g., deuterated haloperidol) to improve assay accuracy .
  • Species-specific adjustments : Adjust dosing regimens in rodents to account for faster hepatic clearance compared to humans .

Q. What analytical methods are recommended for detecting this compound impurities in preclinical formulations?

Impurities like haloperidol N-oxide (H004011) require chromatographic separation:

  • HPLC-UV : Use a C18 column with mobile phase (acetonitrile:0.1% TFA) and detection at 245 nm .
  • LC-HRMS : Identify isomeric impurities (e.g., haloperidol impurity 23) via exact mass (<2 ppm error) and fragmentation patterns .
  • Validation criteria : Ensure ≤0.1% impurity thresholds per ICH Q3A guidelines .

Advanced Research Questions

Q. How can contradictory findings in haloperidol’s effects on cortical phosphorylation pathways be resolved?

Studies report both increased (e.g., SFK Y416 phosphorylation) and decreased (e.g., ERK1/2) signaling in the prefrontal cortex. Resolve conflicts via:

  • Dose-response stratification : Test low (0.5 mg/kg) vs. high (2.5 mg/kg) doses to identify biphasic effects .
  • Cell-type specificity : Use conditional knockout models (e.g., D2 receptor deletion in astrocytes vs. neurons) .
  • Temporal analysis : Employ phosphoproteomics at multiple timepoints (15 min to 24 hr post-administration) .

Q. What experimental frameworks integrate haloperidol’s behavioral and molecular effects in rodent models of schizophrenia?

Combine electrophysiology, microdialysis, and behavioral assays:

Electrophysiology : Record cortical dopamine neuron firing rates post-haloperidol administration .

Microdialysis : Measure extracellular dopamine levels in the striatum .

Prepulse inhibition (PPI) : Quantify sensorimotor gating deficits and correlate with molecular data .
Statistical rigor : Use mixed-effects models to account for intra-animal variability .

Retrosynthesis Analysis

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Feasible Synthetic Routes

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